molecular formula C14H20N2O5 B1583407 4-(2,5-Diethoxy-4-nitrophenyl)morpholine CAS No. 86-16-8

4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Cat. No.: B1583407
CAS No.: 86-16-8
M. Wt: 296.32 g/mol
InChI Key: KNHGNICBXADRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Diethoxy-4-nitrophenyl)morpholine is an organic compound with the molecular formula C14H20N2O5. It features a morpholine ring, which is a five-membered heterocyclic ring containing a nitrogen atom, linked to a substituted aromatic ring. The aromatic ring is substituted with nitro and ethoxy groups, making it an interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine typically involves a nucleophilic aromatic substitution reaction. In this process, the morpholine ring acts as the nucleophile and attacks the nitro-substituted aromatic ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of nucleophilic aromatic substitution can be scaled up with appropriate adjustments to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Diethoxy-4-nitrophenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxy groups under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of an amine group from the nitro group.

    Substitution: Formation of new compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

4-(2,5-Diethoxy-4-nitrophenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.

    Biology: Potential use in studying the effects of nitro and ethoxy groups on biological systems.

    Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

The mechanism of action of 4-(2,5-Diethoxy-4-nitrophenyl)morpholine involves its interaction with molecular targets through its functional groups. The nitro group is an electron-withdrawing group, which pulls electron density away from the rest of the molecule, affecting its reactivity and interactions with other molecules. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diethoxy-4-morpholin-4-yl-1-nitrobenzene
  • 2-Nitromorpholine
  • 3,4-Dimethoxybenzoic acid
  • 1-Benzylimidazolidine-2,4-dione

Uniqueness

4-(2,5-Diethoxy-4-nitrophenyl)morpholine is unique due to its specific combination of a morpholine ring and a substituted aromatic ring with nitro and ethoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.

Properties

IUPAC Name

4-(2,5-diethoxy-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-3-20-13-10-12(16(17)18)14(21-4-2)9-11(13)15-5-7-19-8-6-15/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHGNICBXADRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N2CCOCC2)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044737
Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-16-8
Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholine, 4-(2,5-diethoxy-4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-diethoxy-4-nitrophenyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2,5-DIETHOXY-4-NITROPHENYL)MORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94M9VL2Q1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Reactant of Route 2
4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Reactant of Route 4
4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.